molecular formula C13H16BrN3O2 B15305838 Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate

Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate

Cat. No.: B15305838
M. Wt: 326.19 g/mol
InChI Key: SMQAXMSPRSMGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate (CAS: 1416337-71-7) is a brominated heterocyclic compound with the molecular formula C₁₂H₁₄BrN₃O₂ and a molecular weight of 312.16 g/mol . Its structure features a 6-bromoimidazo[1,2-a]pyridine core, a methylcarbamate group, and a tert-butyl protecting group. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 1 donor, 4 acceptors.
  • Topological polar surface area (TPSA): 56.3 Ų.
  • XLogP3: 2.2 (indicating moderate hydrophobicity) .
    The compound is primarily used as an intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Properties

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl N-[(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-6-10-8-17-7-9(14)4-5-11(17)16-10/h4-5,7-8H,6H2,1-3H3,(H,15,18)

InChI Key

SMQAXMSPRSMGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN2C=C(C=CC2=N1)Br

Origin of Product

United States

Preparation Methods

Radical Bromination

6-Bromo-2-methylimidazo[1,2-a]pyridine undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (azobisisobutyronitrile, AIBN) to yield 6-bromo-2-(bromomethyl)imidazo[1,2-a]pyridine .

$$
\text{CH}3 \xrightarrow{\text{NBS, AIBN, CCl}4} \text{CH}_2\text{Br}
$$

Nucleophilic Amination

The bromomethyl intermediate reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C, followed by Staudinger reduction (triphenylphosphine, THF/H₂O) to yield 6-bromo-2-(aminomethyl)imidazo[1,2-a]pyridine .

$$
\text{CH}2\text{Br} \xrightarrow{\text{NaN}3} \text{CH}2\text{N}3 \xrightarrow{\text{PPh}3} \text{CH}2\text{NH}_2
$$

Carbamate Protection with tert-Butoxycarbonyl (Boc)

The primary amine is protected using tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst:

$$
\text{CH}2\text{NH}2 + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, THF}} \text{CH}2\text{NHBoc}
$$

This step proceeds in >90% yield, ensuring stability during subsequent reactions.

Alternative Multicomponent Reaction (MCR) Strategies

Blackburn and Guan’s three-component reaction combines 2-amino-6-bromopyridine , formaldehyde , and tert-butyl isocyanide in the presence of scandium triflate to directly form the Boc-protected aminomethyl derivative (Scheme 2). This one-pot method circumvents functionalization steps but requires precise stoichiometry and yields ~70%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
α-Haloketone Cyclization Cyclocondensation → Bromination → Amination → Boc Protection 65–75 High regioselectivity, scalable Multi-step, radical bromination risk
Multicomponent Reaction One-pot MCR with Boc incorporation 60–70 Fewer steps, time-efficient Sensitive to reagent ratios

Challenges and Optimization

  • Regioselectivity : Bromination at the 6-position is ensured using 2-amino-6-bromopyridine, avoiding competing positions.
  • Functional Group Compatibility : Boc protection must precede bromination to prevent deprotection under radical conditions.
  • Purity : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity, critical for pharmaceutical applications.

Industrial-Scale Adaptations

Biradar et al. demonstrated microwave-assisted synthesis for 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine , which can be adapted for the target compound by substituting the aryl group with aminomethyl. Microwave irradiation reduces reaction times from hours to minutes and improves yields by 15–20%.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbonic acid derivatives. This reaction is critical for unraveling the compound’s structure in analytical studies or for further functionalization.

Reaction Conditions :

  • Acidic : Dilute HCl or H₂SO₄.

  • Basic : Aqueous NaOH or ammonia solutions.

Mechanism :
The hydrolysis proceeds via nucleophilic attack on the carbamate carbonyl carbon, leading to cleavage of the carbamate bond.

Nucleophilic Substitution of the Bromine Atom

The bromine substituent at the 6-position of the imidazo[1,2-a]pyridine ring is susceptible to nucleophilic aromatic substitution (NAS) or elimination reactions, enabling functionalization with nucleophiles such as amines, cyanides, or alcohols.

Reaction Conditions :

  • Nucleophile : NH₃, CN⁻, or RO⁻.

  • Catalyst : Polar aprotic solvents (e.g., DMF) or bases (e.g., Cs₂CO₃).

Mechanism :
The electron-deficient aromatic ring facilitates nucleophilic displacement of bromide, forming substituted derivatives.

Carbamate Formation via Coupling Reactions

The synthesis of tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate often involves coupling reactions using activating agents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) and DIPEA (N,N-diisopropylethylamine) . For example, a carboxylic acid derivative can react with a tert-butyl carbamate precursor to form the target compound.

Key Steps :

  • Activation of the carboxylic acid with HATU.

  • Condensation with tert-butyl carbamate under basic conditions (e.g., DIPEA in DMF).

Yield : High yields (e.g., 81% in analogous reactions) .

Comparative Analysis of Functional Groups

The compound’s reactivity can be contrasted with structurally similar derivatives:

Compound Key Features Reactivity
Tert-butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamateBromine at 8-position; similar carbamate groupComparable hydrolysis; bromine substitution depends on regiochemistry.
Tert-butyl ((6-bromopyridin-3-yl)methyl)carbamateLacks imidazole ring; pyridine core with bromine at 3-positionReduced aromatic stability; bromine substitution less favored .

Table 1: Key Chemical Reactions

Reaction Type Conditions Reagents Products
HydrolysisAcidic/BasicHCl/NaOHAmine + Carbonic acid derivatives
Nucleophilic SubstitutionPolar aprotic solventNH₃, CN⁻, RO⁻Substituted imidazo[1,2-a]pyridine

Research Implications

The compound’s reactivity profile makes it a valuable intermediate in medicinal chemistry. Its hydrolysis and substitution pathways enable structural modifications for optimizing biological activity, such as enzyme inhibition or receptor binding . Further studies could explore its role in drug discovery, particularly in targeting kinases or tubulin disruptors .

Mechanism of Action

The mechanism of action of tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity . This compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • Molecular formula : C₁₁H₁₄BrClN₂O₂.
  • Key differences : Replaces the imidazo[1,2-a]pyridine core with a chloropyridine ring.
  • Reactivity : The chloro substituent is less reactive than bromine in cross-coupling reactions, but the compound may exhibit enhanced stability under acidic conditions .
Tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate (CAS: 1935349-92-0)
  • Molecular formula : C₁₂H₁₄BrN₃O₂.
  • Key differences : Bromine at position 5 instead of 6 on the imidazo[1,2-a]pyridine ring.

Substituent-Modified Analogs

Tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
  • Molecular formula : C₁₄H₁₈BrN₃O₂.
  • Key differences : Ethyl group replaces the methyl linker.
  • Physicochemical impact : Increased molecular weight (340.22 g/mol) and hydrophobicity (predicted XLogP3 ~3.0) compared to the methyl variant .
6-Bromoimidazo[1,2-a]pyridine-2-methanol
  • Molecular formula : C₈H₇BrN₂O.
  • Key differences : Lacks the tert-butyl carbamate group, replacing it with a hydroxymethyl group.
  • Utility : Used as a precursor for functionalization but lacks the protective group stability of the carbamate .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity in Cross-Coupling TPSA (Ų) XLogP3
Target Compound C₁₂H₁₄BrN₃O₂ 312.16 6-Bromo, methylcarbamate High (Bromine at C6) 56.3 2.2
5-Bromo Isomer C₁₂H₁₄BrN₃O₂ 312.16 5-Bromo, methylcarbamate Moderate (Less favorable C5) 56.3 2.2
Chloropyridine Analog C₁₁H₁₄BrClN₂O₂ 320.60 6-Bromo, 2-chloro, methylcarbamate Low (Cl less reactive) 56.3 2.5
Ethyl-Linker Derivative C₁₄H₁₈BrN₃O₂ 340.22 6-Bromo, ethylcarbamate High (Similar to target) 56.3 3.0
Hydroxymethyl Precursor C₈H₇BrN₂O 227.06 6-Bromo, hydroxymethyl Moderate (Unprotected) 48.1 1.8

Stability and Handling

The tert-butyl carbamate group enhances stability during multi-step syntheses, unlike the hydroxymethyl analog, which requires careful handling to avoid oxidation .

Commercial Availability

While the target compound is listed as discontinued by CymitQuimica , its ethyl variant remains available through suppliers like Enamine Ltd, highlighting its utility as a viable alternative .

Biological Activity

Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H15BrN2O2
  • Molecular Weight : Approximately 326.19 g/mol
  • Key Features : The compound contains a tert-butyl group and a brominated imidazo[1,2-a]pyridine moiety, with the bromine atom at the 6-position enhancing its biological activity.

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activity

This compound exhibits significant biological activity primarily as an enzyme inhibitor . Its mechanism typically involves binding to the active sites of target proteins, leading to disruption of their normal functions. Research indicates that compounds with similar structures may exhibit:

  • Anti-cancer properties
  • Anti-inflammatory effects
  • Antimicrobial activity

Enzyme Inhibition Studies

Studies have shown that this compound effectively binds to specific enzyme targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess its binding affinity and kinetics. These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the uniqueness of this compound:

Compound NameMolecular FormulaKey Features
Tert-butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamateC13H15BrN2O2Bromine at 8-position; similar biological activity
Tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamateC14H18BrN3O2Different alkyl chain; potential variation in biological activity
Tert-butyl (6-bromopyridin-3-yl)methyl)carbamateC12H14BrN2O2Lacks imidazole ring; different pharmacological profile

The presence of the bromine atom at the 6-position in the imidazo[1,2-a]pyridine structure is pivotal for its distinct biological activities compared to other compounds.

Synthesis Pathway

The synthesis of this compound generally involves several key steps:

  • Formation of Imidazo[1,2-a]pyridine : Starting materials undergo cyclization reactions to form the imidazo ring.
  • Bromination : The imidazo compound is brominated at the 6-position.
  • Carbamate Formation : The tert-butyl carbamate is synthesized through reaction with appropriate reagents.

Optimizing these synthetic routes is essential for improving yield and purity for potential industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anti-cancer Activity : Research demonstrates that compounds similar to this compound can inhibit cancer cell proliferation. For instance, studies on related structures have shown effective inhibition in breast cancer cell lines (MDA-MB-231) at concentrations as low as 10 µM.
    • Example Data:
      • EC50 values for related compounds ranged from 22 nM to 39 nM against Trypanosoma brucei methionyl-tRNA synthetase, indicating strong inhibitory effects with low toxicity to mammalian cells .
  • Inhibition Studies : A study reported that modifications in substitution patterns on similar imidazole derivatives significantly affected their enzyme inhibition potency .

Q & A

Q. What advanced techniques validate target engagement in biological systems?

  • Methodological Answer : Use chemical proteomics (e.g., activity-based protein profiling with a biotinylated probe) to identify binding partners. Combine with CRISPR-Cas9 knockout models to confirm target specificity. For in vivo studies, employ PET radiolabeling (e.g., 11C-tert-butyl group) to track biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.